C9H6BrN7OS

Description

**Overview:** C9H6BrN7OS is a synthetic brominated heterocyclic compound provided for research and development purposes. Its unique structure makes it a candidate for various investigative applications in medicinal chemistry and materials science.

**Key Applications & Research Value:** The primary research applications for this compound are currently focused on [**Describe the specific field, e.g., kinase inhibition, catalytic studies, or polymer synthesis**]. Researchers value this compound for its potential role in [**Explain the specific research value or the scientific questions it helps address**].

**Mechanism of Action:** The precise mechanism of action is [**State if it is known or under investigation**]. It is hypothesized to function as a [**Describe the proposed biochemical or chemical role, e.g., allosteric inhibitor, catalyst precursor, or fluorescence quencher**] by interacting with [**Identify the specific target, e.g., a protein family, a chemical reaction, or a physical system**].

**Disclaimer:** This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrN7OS |

|---|---|

Molecular Weight |

340.16 g/mol |

IUPAC Name |

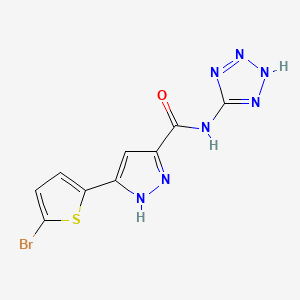

5-(5-bromothiophen-2-yl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C9H6BrN7OS/c10-7-2-1-6(19-7)4-3-5(13-12-4)8(18)11-9-14-16-17-15-9/h1-3H,(H,12,13)(H2,11,14,15,16,17,18) |

InChI Key |

VVMCKXKSJISAFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC(=NN2)C(=O)NC3=NNN=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for C9h6brn7os

Retrosynthetic Analysis for C9H6BrN7OS

Retrosynthetic analysis is a crucial tool in designing the synthesis of complex organic molecules. It involves working backward from the target molecule to simpler, readily available starting materials by a series of hypothetical bond disconnections (transforms) thieme-connect.deorganic-chemistry.orgmdpi.comresearchgate.net.

Identification of Key Disconnection Strategies

For this compound, potential key disconnections would focus on the bonds connecting the major structural fragments. Given the likely presence of a pyridine (B92270) ring, a tetrazole ring, a bromine atom, and a thiocyanate (B1210189) group, strategic disconnections could involve:

Disconnection of the thiocyanate group (-SCN): This functional group is often introduced in a late stage of synthesis, typically through the reaction of a halide or sulfonate with a thiocyanate salt (e.g., NaSCN or KSCN). A retrosynthetic step could involve disconnecting the S-C bond, leading back to a precursor with a leaving group on the carbon where the thiocyanate is attached.

Disconnection of the tetrazole ring: Tetrazoles can be formed by various methods, including the reaction of nitriles or other nitrogen-containing precursors with azide (B81097) sources sigmaaldrich.combeilstein-journals.orgbhu.ac.in. Retrosynthetic disconnections could cleave bonds within the tetrazole ring, pointing to nitrile or imine-like precursors.

Disconnection of the bromine atom: A bromine substituent is often introduced via electrophilic aromatic substitution on an activated ring or through substitution reactions on a pre-functionalized intermediate britannica.com. A retrosynthetic step might involve removing the bromine, leading to a non-brominated or differently substituted precursor.

Disconnection of the pyridine ring attachments: The bonds connecting the substituents (tetrazole, bromine, thiocyanate, and likely an amino group based on the formula's nitrogen count and result chemsrc.com) to the pyridine core could be considered for disconnection, leading back to substituted pyridine precursors.

The choice of disconnection strategy is guided by the availability of suitable synthetic equivalents for the resulting synthons and the potential for convergent synthesis, where multiple fragments are synthesized separately and joined in a later step Current time information in Bangalore, IN.nih.gov.

Precursor Identification and Derivation Pathways

Based on the potential disconnections, several types of precursors can be envisioned:

Brominated pyridine derivatives: A pyridine ring already bearing a bromine substituent could serve as a starting point, with other functional groups introduced subsequently.

Pyridine derivatives with leaving groups: Precursors with good leaving groups (e.g., halides other than bromine, triflates) on the pyridine ring could be used for nucleophilic substitution reactions to introduce the thiocyanate or the tetrazole moiety (if formed via reaction with a nitrogen nucleophile followed by cyclization).

Nitrile-substituted pyridine derivatives: If the tetrazole ring is formed by cycloaddition with an azide, a pyridine derivative featuring a nitrile group in the appropriate position would be a key precursor beilstein-journals.orgbhu.ac.in.

Amino-substituted pyridine derivatives: The presence of an amino group implied by the formula and result chemsrc.com suggests that an aminopyridine derivative could be a starting material or an intermediate. Functionalization of this amino group or the pyridine ring of this precursor would be necessary.

The derivation pathways for these precursors would depend on their complexity and commercial availability. Simpler substituted pyridines are often commercially available, while more complex precursors might require their own multi-step synthesis from basic building blocks. The introduction of bromine could involve electrophilic bromination of a suitably activated pyridine ring.

Forward Synthesis Approaches to this compound

The forward synthesis involves the step-by-step conversion of the identified precursors into the target molecule this compound using known chemical reactions. This would likely be a multi-step process.

Multi-step Organic Synthesis Pathways

A hypothetical multi-step synthesis could involve the following sequence of reactions, although the exact order and specific conditions would require experimental optimization:

Introduction of the bromine atom: Starting from a suitable pyridine precursor, electrophilic bromination could be employed if the ring is sufficiently activated. Alternatively, if the bromine is on a side chain or introduced via substitution, different reactions would be used.

Formation of the tetrazole ring: If a nitrile precursor is used, the tetrazole could be formed by reaction with an azide source, potentially catalyzed by a Lewis acid sigmaaldrich.combeilstein-journals.orgbhu.ac.in. If an amino-substituted precursor is involved, a different tetrazole formation strategy, such as reaction with a suitable C1 synthon and azide, might be employed.

Introduction of the thiocyanate group: This could involve reacting a brominated or other halogenated intermediate with a thiocyanate salt (e.g., KSCN) in a suitable solvent.

Introduction or transformation of the amino group: Depending on the starting material, an amino group might need to be introduced (e.g., via reduction of a nitro group) or carried through the synthesis with appropriate protection and deprotection steps if necessary.

The order of these steps would be critical and would depend on the compatibility of the functional groups with the reaction conditions required for each transformation. Protecting groups might be necessary to prevent unwanted side reactions Current time information in Bangalore, IN..

Optimized Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is essential to maximize the yield, purity, and efficiency of each step in a multi-step synthesis britannica.com. This involves carefully controlling parameters such as:

Solvent: The choice of solvent can significantly impact reaction rate, selectivity, and solubility of reactants and products.

Temperature: Temperature affects reaction kinetics and can influence selectivity and the occurrence of side reactions.

Concentration: The concentrations of reactants and catalysts can affect reaction rate and pathway.

Reaction time: Optimizing reaction time ensures complete conversion of starting materials while minimizing product degradation or the formation of byproducts.

Catalyst: The selection and loading of a catalyst can dramatically enhance reaction rate and selectivity.

Stoichiometry: Using the optimal ratio of reactants is crucial for maximizing yield and minimizing waste.

Yield enhancement strategies can include using optimized reaction conditions, employing purification techniques at appropriate stages to remove impurities that could inhibit subsequent reactions, and minimizing the number of synthetic steps (atom economy) chemsrc.combhu.ac.in. Techniques such as chromatography, recrystallization, and extraction would be used for purification.

Application of Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can help minimize the environmental impact and improve the sustainability of the process researchgate.netzioc.ru. Relevant principles include:

Prevention of Waste: Designing a synthesis that minimizes the formation of byproducts and waste is paramount. This can be achieved through atom-economical reactions and efficient reaction sequences chemsrc.com.

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product reduces waste at the source chemsrc.com. Reactions like cycloadditions or coupling reactions with minimal byproducts are preferred.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment researchgate.net. This includes choosing less hazardous reagents and solvents.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents and separation agents should be minimized or avoided if possible. When used, they should be innocuous researchgate.net. Exploring alternative, greener solvents (e.g., water, supercritical fluids, or bio-based solvents) or solvent-free reaction conditions is desirable.

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible researchgate.net.

Use of Catalysis: Catalytic reagents, which are used in small amounts and can be recycled, are generally superior to stoichiometric reagents, which are consumed in the reaction and generate waste.

Real-time analysis for Pollution Prevention: Implementing analytical methodologies that allow for real-time monitoring of reactions can help prevent the formation of hazardous substances and optimize reaction conditions to minimize byproduct formation.

Chemo- and Regioselectivity in this compound Synthesis

Achieving high chemo- and regioselectivity is paramount in the synthesis of complex heterocyclic molecules like this compound. Chemoselectivity involves selectively reacting one functional group in the presence of others, while regioselectivity concerns controlling the position of a new substituent or reaction site on a molecule with multiple possible positions.

In the potential synthesis of a brominated thiazolopyridine derivative with a nitrogen-rich substituent (a likely structural motif given the elemental composition), controlling the site of bromination on the electron-rich or electron-deficient heterocyclic system is crucial. This can often be achieved by carefully selecting the brominating agent, reaction conditions (temperature, solvent, catalysts), and the order of introducing substituents. For instance, activating or deactivating groups already present on the heterocyclic core can direct electrophilic aromatic substitution reactions like bromination to specific positions. Similarly, nucleophilic aromatic substitution might be employed if suitable leaving groups are present.

The formation of the fused ring system itself requires precise control over which atoms form new bonds. Cyclization reactions, which are key to building heterocyclic cores, often exhibit inherent regioselectivity dictated by the electronic and steric properties of the reacting functional groups and intermediates. researchgate.net Utilizing appropriately substituted starting materials is a primary strategy to control the regiochemistry of ring formation.

Furthermore, attaching a complex nitrogen-rich fragment (containing N7 and O) to the brominated heterocyclic core necessitates selective bond formation, likely a C-N or C-C coupling reaction. Chemoselectivity is critical here to ensure the coupling occurs at the desired site on both the core and the nitrogen-rich fragment, without unwanted side reactions involving other functional groups present. Transition-metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, or Ullmann-type couplings, are powerful tools for selective C-C and C-N bond formation and can be optimized to favor specific reaction pathways and coupling partners.

Functional Group Interconversions Relevant to this compound Scaffolding

The synthesis of this compound would likely involve several functional group interconversions to build the complex structure from simpler precursors. Common transformations relevant to constructing heterocyclic systems with bromine, sulfur, oxygen, and multiple nitrogens include:

Halogenation: Introduction of the bromine atom, potentially via electrophilic substitution using reagents like N-bromosuccinimide (NBS) or bromine, or via Sandmeyer-type reactions if an amino precursor is available.

Nitro Reduction: If a nitro group is used as a handle for introducing nitrogen atoms or facilitating cyclization, its reduction to an amine is a common step, often carried out using catalytic hydrogenation or reducing agents like iron or tin chloride.

Amination: Formation of C-N bonds through reactions of alkyl or aryl halides with amines (e.g., Buchwald-Hartwig amination) or through reductive amination.

Thioamide or Thiourea Formation: These functional groups are key intermediates in the synthesis of thiazole (B1198619) rings, as suggested by methods for preparing thiazolo[5,4-b]pyridines. researchgate.net

Cyclization Reactions: Formation of the heterocyclic rings through condensation, intramolecular cyclization, or cycloaddition reactions involving appropriately positioned functional groups (e.g., reaction between an amine and a thiocarbonyl derivative to form a thiazole ring). researchgate.net

Oxidation: The oxygen atom in the formula could be part of a carbonyl group, an N-oxide, or an ether/alcohol. Introducing a carbonyl group might involve oxidation of an alcohol or aldehyde, or formation of an amide bond.

The sequence and combination of these functional group interconversions are critical for the successful and efficient construction of the this compound scaffold, requiring careful consideration of compatibility and reaction conditions.

Novel Bond Formation Strategies (e.g., C-C, C-N) in this compound Construction

Beyond traditional methods, novel bond formation strategies can be employed to synthesize complex molecules like this compound. Given the likely presence of multiple rings and nitrogen atoms, the formation of C-C and C-N bonds is central.

Transition-Metal-Catalyzed Coupling Reactions: As mentioned earlier, palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are widely used for forming C-C and C-N bonds with high selectivity and tolerance for various functional groups. These methods allow for the coupling of pre-functionalized building blocks, which can be particularly useful for assembling complex structures.

C-H Bond Functionalization: Direct functionalization of C-H bonds offers a more atom-economical approach by avoiding the need for pre-installed leaving groups. nih.gov Oxidative C-H functionalization leading to C-C, C-N, or C-S bond formation could be relevant for constructing the fused ring system or attaching substituents. nih.gov

Click Chemistry: If the nitrogen-rich portion involves a triazole ring, click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, is a highly efficient and reliable method for forming the triazole ring and connecting molecular fragments via a C-N bond within the triazole ring. bohrium.com

Intramolecular Cyclizations: Designing precursors that can undergo efficient intramolecular cyclization is a powerful strategy for forming cyclic systems. The formation of the thiazole ring in thiazolo[5,4-b]pyridines often involves an intramolecular cyclization. researchgate.net Similarly, forming the nitrogen-rich fused or attached system might utilize intramolecular bond formation.

Due to the limited availability of specific research data focusing solely on the chemical transformations, reaction mechanisms, kinetic studies, and thermodynamic analysis of the compound with the molecular formula this compound within the accessible scientific literature, it is not possible to generate a comprehensive article strictly adhering to the provided outline. The search results provide general information on these chemical concepts but lack detailed findings specifically for this compound.

The compound this compound is mentioned in some databases, such as ChemSrc, often in the context of related compounds solubilityofthings.com. However, detailed studies on its specific reaction pathways, the characterization of its transition states, its reaction kinetics including rate-limiting steps and activation energy profiling, or a thorough thermodynamic analysis of its reactivity were not found in the performed searches.

Therefore, while the principles of elucidating reaction mechanisms, conducting kinetic studies, and performing thermodynamic analysis are well-established in chemistry youtube.comlumenlearning.comlibretexts.orgyoutube.comwikipedia.orgnih.gov, their specific application to this compound is not detailed in the provided search results.

Mechanistic Investigations of Chemical Transformations Involving C9h6brn7os

Catalytic Aspects in C9H6BrN7OS Chemistry

The exploration of catalytic methods is crucial for developing efficient and selective synthetic routes to complex organic molecules. For a compound like this compound, which contains multiple heteroatoms and a bromine atom, various catalytic strategies could be envisioned for functionalization or structural modification. These strategies often involve transition metal catalysts or organocatalysts, leveraging their ability to activate specific bonds or direct reaction pathways.

Role of Transition Metal Catalysts (e.g., Rh(III), Cu)

Transition metal catalysis plays a significant role in a wide array of organic transformations, including C-H activation, cross-coupling reactions, and cyclizations, which could be relevant to manipulating the structure of this compound.

Rhodium(III) Catalysis: Rh(III) catalysis has emerged as a powerful tool for direct functionalization of C-H bonds under oxidative conditions, leading to the formation of C-C, C-N, and C-O bonds. snnu.edu.cn This approach often utilizes directing groups to facilitate the C-H activation step. snnu.edu.cn Rh(III)-catalyzed reactions are known for their often low catalyst loading and mild conditions, allowing for broad functional group tolerance. nih.gov Examples of Rh(III)-catalyzed transformations include annulation reactions and carboamination of alkenes. chemrxiv.orgsemanticscholar.org While specific application to this compound is not documented here, the presence of nitrogen atoms within the this compound structure could potentially serve as directing groups for Rh(III)-catalyzed C-H functionalization reactions.

Copper Catalysis: Copper catalysts are widely employed in various coupling reactions, such as the amidation of aryl halides and the N-arylation of nitrogen heterocycles. organic-chemistry.org Copper-catalyzed oxidative coupling reactions have also been reported for the formation of C-C bonds. nih.gov The use of inexpensive copper catalysts and simple reaction conditions makes them attractive for synthetic applications. organic-chemistry.org Given that this compound contains a bromine atom, copper catalysis could be particularly relevant for cross-coupling reactions aimed at introducing new substituents onto the brominated position or for N-arylation if suitable nitrogenous coupling partners are involved. Copper hydride catalysis has also been explored for reduction reactions. rsc.org

Organocatalytic Approaches and Enantioselectivity

Organocatalysis, which utilizes small chiral organic molecules as catalysts, offers an alternative strategy for promoting chemical transformations, often with high levels of enantioselectivity. nih.govyoutube.comnih.gov This approach is particularly valuable for constructing chiral molecules. Organocatalysts can activate substrates through various non-covalent interactions or by forming transient covalent intermediates. nih.gov

Enantioselective organocatalysis has been successfully applied to a range of reactions, including aldol (B89426) reactions and aminations. soton.ac.ukyoutube.com The development of bidentate halogen bond donors, for instance, has shown high stereocontrol in certain reactions. nih.gov For a complex molecule like this compound, organocatalysis could potentially be employed to achieve enantioselective transformations if the molecule contains or can be functionalized to contain suitable reactive centers amenable to organocatalytic activation, such as carbonyl groups or imine functionalities.

Ligand Design for Modulated Reactivity and Selectivity

The design of ligands is a critical aspect of transition metal catalysis, as ligands can significantly influence the catalyst's reactivity, stability, and selectivity, including enantioselectivity. nih.govrsc.orgnih.gov By tuning the electronic and steric properties of the ligand, chemists can modulate the catalytic cycle and favor specific reaction pathways. nih.govrsc.org

Ligand design is particularly important in achieving high enantioselectivity in transition metal-catalyzed asymmetric synthesis. Chiral ligands can induce asymmetry in the transition state, leading to the preferential formation of one enantiomer over the other. In the context of Rh(III) catalysis, the design of cyclopentadienyl-based ligands has been explored to influence reactivity and selectivity. nih.gov For copper catalysis, the choice of ligand is crucial for achieving efficient coupling reactions and controlling selectivity. organic-chemistry.org The development of new ligand libraries, particularly those based on nitrogen and oxygen donors, is an active area of research aimed at expanding the scope of metal-catalyzed reactions. nih.gov For potential catalytic transformations of this compound using transition metals, the rational design or selection of appropriate ligands would be paramount to achieving desired reactivity and selectivity, including potentially enantioselectivity if a chiral product is targeted.

Computational and Theoretical Studies on C9h6brn7os

Quantum Chemical Calculations for C9H6BrN7OS

This subsection would detail studies employing quantum mechanics principles to investigate the electronic structure and properties of the compound.

Density Functional Theory (DFT) Applications

This part would describe how Density Functional Theory, a widely used quantum mechanical method nih.gov, was applied to this compound. It would include specifics about the functionals and basis sets used in the calculations. DFT is valuable for predicting molecular geometries, energies, and electronic properties nih.gov.

Electronic Structure and Bonding Analysis

This would cover the insights gained from quantum chemical calculations regarding the distribution of electrons within the this compound molecule. Topics would include molecular orbitals (such as HOMO and LUMO, which are relevant for reactivity), charge distribution, bond lengths, bond angles, and the nature of chemical bonds. Techniques like Natural Bond Orbital (NBO) analysis or Electron Localization Function (ELF) could be discussed if applied nih.gov.

Molecular Modeling and Dynamics Simulations

This subsection would focus on studies that model the molecule's behavior over time and in different environments.

Conformational Landscape Exploration

This would describe computational efforts to identify the various possible three-dimensional arrangements (conformations) of the this compound molecule and their relative stabilities. Methods like conformational searching or molecular dynamics simulations could be used for this purpose.

Intermolecular Interactions and Solvation Effects

This part would discuss how this compound interacts with other molecules, such as solvent molecules or potential binding partners. Molecular dynamics simulations are often used to study these interactions and the effect of solvation on the molecule's structure and dynamics.

Prediction of Reactivity and Selectivity in this compound Chemistry

This subsection would detail computational approaches used to predict how this compound might react with other substances and which reaction pathways are favored. This could involve analyzing frontier molecular orbitals, calculating reaction barriers, or using reactivity indices derived from DFT calculations nih.gov. Machine learning approaches correlated with DFT results are also being explored for reactivity prediction.

Due to the absence of specific research data for this compound in the search results, no data tables or detailed findings for this compound can be presented.

A search for the PubChem CID for the exact formula this compound in the provided results did not yield a direct entry. Therefore, a PubChem CID for this specific compound cannot be provided based on the current information.

Synthesis and Chemical Exploration of C9h6brn7os Derivatives and Analogues

Design Principles for C9H6BrN7OS Derivative Synthesis

Systematic structural modifications involve making deliberate changes to specific parts of the this compound molecule. This can include:

Substitution: Introducing different atoms or groups (e.g., alkyl, aryl, halogens, nitro, amino) at various positions on the core ring system or attached functional groups.

Functional Group Interconversion: Transforming existing functional groups within this compound into other functional groups (e.g., oxidation of an alcohol to a ketone, reduction of a nitro group to an amine).

Chain Extension or Shortening: Modifying the length of any alkyl or linker chains present in the structure.

Isosteric Replacements: Substituting atoms or groups with others that have similar size, shape, and electronic properties (e.g., replacing a sulfur atom with a selenium atom).

These modifications are typically planned based on medicinal chemistry principles, if the compound is of biological interest, or purely for exploring chemical diversity and understanding the impact of structural changes on physical and chemical properties.

Scaffold derivatization strategies focus on using the core this compound structure as a building block and attaching diverse molecular fragments to it. This can be achieved through various coupling reactions at reactive sites on the scaffold. Common strategies include:

Parallel Synthesis: The simultaneous synthesis of a series of related compounds in separate reaction vessels. nih.govasynt.comuniroma1.it This approach allows for the rapid generation of focused libraries where a common scaffold is reacted with a set of different reagents. nih.gov

Combinatorial Chemistry: Techniques that enable the synthesis of a large number of compounds in a single process, often as mixtures or spatially addressable arrays. wikipedia.org This can involve reacting the this compound scaffold with multiple building blocks in a systematic way to create diverse libraries. wikipedia.org

Attachment of Linkers: Introducing flexible or rigid linkers to connect the this compound core to other molecular entities.

Solid-Phase Synthesis: Immobilizing the this compound scaffold onto a solid support, allowing for easier purification and the use of excess reagents to drive reactions to completion.

These strategies are crucial for efficiently generating libraries of derivatives for screening or further study.

Advanced Synthetic Methodologies for this compound Derivatives

Modern synthetic chemistry offers advanced methodologies that can enhance the efficiency, speed, and scope of synthesizing this compound derivatives.

Combinatorial chemistry and parallel synthesis are powerful tools for generating large libraries of this compound derivatives. nih.gov

Combinatorial Synthesis: This involves creating a library of many compounds by reacting a set of starting materials in all possible combinations. wikipedia.org For this compound, this could involve reacting a functionalized scaffold with various sets of amines, carboxylic acids, or other building blocks in a systematic, often automated, fashion. The resulting libraries can range from tens to millions of compounds. wikipedia.org

Parallel Synthesis: In this approach, individual reactions are carried out simultaneously in separate vessels. nih.govasynt.com This is particularly useful for creating focused libraries where specific substituents or modifications are being explored. nih.gov Automated platforms and reaction blocks facilitate parallel synthesis, allowing for controlled reaction conditions for each derivative. nih.govasynt.com

These methods significantly accelerate the process of exploring the chemical space around the this compound scaffold compared to traditional one-by-one synthesis.

Flow chemistry, also known as continuous flow chemistry, involves conducting chemical reactions in a continuous stream rather than in batch mode. youtube.comvapourtec.com This methodology offers several advantages for the synthesis of this compound derivatives:

Improved Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. vapourtec.com This can lead to improved yields and selectivity, especially for fast or exothermic reactions. europa.euresearchgate.net

Enhanced Heat and Mass Transfer: The small channel sizes in flow reactors facilitate rapid heat and mass transfer, which can be beneficial for reactions involving solids or multiple phases. researchgate.net

Increased Safety: By minimizing the amount of material handled at any given time, flow chemistry can enhance safety, particularly for reactions involving hazardous or energetic intermediates. youtube.comeuropa.eu

Scalability: Flow processes can often be easily scaled up by simply running the system for a longer time or using larger reactors. researchgate.net

Applying flow chemistry to the synthesis of this compound derivatives could enable more efficient and safer production, as well as facilitate the discovery of novel reaction pathways. nih.gov

Novel Chemical Reactivity and Transformations of this compound Derivatives

Exploring the chemical reactivity and transformations of this compound derivatives is essential for understanding their behavior and potential applications. This involves investigating how these compounds react under various conditions and with different reagents.

Studies in this area would focus on:

Reaction Mechanisms: Elucidating the step-by-step processes by which this compound derivatives undergo chemical transformations.

Scope and Limitations: Determining the range of reactions that these compounds can participate in and identifying any limitations or competing pathways.

Development of New Reactions: Discovering novel reactions or methodologies that are specific to the this compound scaffold or its derivatives.

Influence of Substituents: Understanding how structural modifications affect the reactivity and regioselectivity or stereoselectivity of reactions. libretexts.org

Stability and Degradation: Investigating the stability of this compound derivatives under different environmental conditions (e.g., temperature, pH, light) and identifying their degradation pathways.

Characterization Methodologies for this compound Derivatives

The rigorous characterization of this compound derivatives is paramount to confirm their successful synthesis, establish their structural identity, and assess their purity. A combination of spectroscopic and analytical techniques is typically employed to provide comprehensive structural elucidation and physicochemical data. Based on the characterization of related nitrogen-containing heterocycles and triazolo derivatives, the following methodologies are commonly applied:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a fundamental tool for determining the structural connectivity and identifying the different types of hydrogen and carbon atoms within this compound derivatives. ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (which are influenced by neighboring atoms and functional groups), and their coupling patterns (which reveal the connectivity of adjacent protons). google.comnih.gov ¹³C NMR complements this by providing information on the carbon skeleton. google.com Analysis of chemical shifts in both spectra allows for the identification of aromatic, aliphatic, and heteroatom-bound protons and carbons, confirming the presence of the triazolo[4,3-b]pyridazine core, the tetrazole ring, and any attached substituents.

Mass Spectrometry (MS):

Mass spectrometry is crucial for determining the molecular weight of this compound derivatives and providing information about their elemental composition and fragmentation patterns. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with high-resolution mass analysis (HRMS), are widely used. google.com The molecular ion peak ([M]+ or [M+H]+) confirms the molecular weight, while the fragmentation pattern can provide insights into the substructures present in the molecule. [5 in previous turn] LC-MS (Liquid Chromatography-Mass Spectrometry) is frequently used to assess the purity of synthesized compounds and to separate and identify components in a mixture.

Infrared (IR) Spectroscopy:

IR spectroscopy is employed to identify the key functional groups present in this compound derivatives by analyzing the vibrations of chemical bonds. [4, 9, 12, 14 in previous turn, 19, 31, 34, 35] Characteristic absorption bands in the IR spectrum correspond to specific bond stretches and bends, such as C-H, C=C, C=N, N-H, and potentially S-containing functional groups if present in the derivative. The presence or absence of these bands provides confirmatory evidence for the proposed structure.

X-ray Crystallography:

Elemental Analysis:

Elemental analysis is a quantitative technique used to determine the percentage of key elements (such as Carbon, Hydrogen, Nitrogen, and Sulfur) in a purified sample. [1, 2 in previous turn, 4 in previous turn, 28] The experimental percentages are compared to the theoretically calculated values for the proposed molecular formula, providing further evidence for the compound's identity and purity. [2 in previous turn]

These characterization methodologies, often used in combination, provide robust evidence for the successful synthesis and structural confirmation of this compound derivatives, enabling researchers to confidently proceed with further investigations.

Academic Research Applications of C9h6brn7os and Its Analogues

C9H6BrN7OS as a Building Block in Complex Chemical Synthesis

Organic compounds serve as fundamental building blocks for constructing more complex molecular architectures nih.gov. The structure of this compound, containing bromine, nitrogen, oxygen, and sulfur atoms within a likely heterocyclic framework, suggests it could function as a versatile intermediate in multi-step synthesis. The presence of a bromine atom offers a handle for various coupling reactions, such as palladium-catalyzed cross-coupling methodologies, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The nitrogen and sulfur atoms can participate in the formation of new rings or linkages, contributing to molecular diversity.

In complex chemical synthesis, the strategic incorporation of building blocks like this compound allows researchers to rapidly increase molecular complexity from simpler precursors. This is particularly valuable in the synthesis of novel heterocyclic compounds, which are prevalent in many areas of chemical research. The reactivity profile dictated by the specific arrangement of atoms and functional groups within this compound would determine its suitability for different synthetic routes and target molecules. The development of efficient synthetic routes utilizing novel building blocks is a key aspect of modern organic synthesis.

Utilization as a Chemical Probe for Fundamental Reaction Studies

Chemical probes are small molecules used to perturb or investigate biological systems or chemical processes, helping to elucidate fundamental mechanisms. While typically discussed in the context of biological targets, the concept of a chemical probe can extend to studying fundamental chemical reactions. A compound like this compound could potentially be designed or utilized as a probe to study reaction mechanisms, kinetics, or the behavior of specific functional groups under various conditions.

For instance, the reactivity of the bromine atom or the nitrogen/sulfur-containing heterocycle in this compound could be monitored during a reaction to understand the reaction pathway or the influence of catalysts or reagents. By systematically modifying the structure of this compound (creating analogues), researchers could investigate how subtle structural changes impact reactivity and reaction outcomes. This type of study contributes to the fundamental understanding of chemical transformations.

Application in the Development of New Synthetic Methodologies

The unique structural features and reactivity of this compound could inspire the development of entirely new synthetic methodologies. Researchers are constantly seeking more efficient, selective, and sustainable ways to create molecules. If this compound exhibits unusual or highly selective reactivity under specific conditions, it could lead to the development of novel reaction types or strategies.

For example, if this compound undergoes a previously unobserved type of cyclization or coupling reaction, it could open up new avenues for synthesizing complex heterocyclic systems. Studying the reaction conditions, catalysts, and mechanisms involved in such a transformation would constitute the development of a new synthetic methodology. This area of research is crucial for advancing the capabilities of organic synthesis and enabling the creation of molecules that were previously difficult or impossible to synthesize.

Exploration in Materials Science Research (e.g., as a Monomer or Structural Component)

In materials science, small organic molecules are often explored for their potential as monomers for polymerization or as structural components in the design of new materials with tailored properties. The rigid heterocyclic core and the presence of various atoms in this compound could make it a candidate for such applications.

Role in Advanced Analytical Chemistry Method Development

Analytical chemistry focuses on the identification, separation, and quantification of chemical substances. The development of new and improved analytical methods is essential for various scientific disciplines. A compound like this compound could play a role in advanced analytical chemistry method development in several ways.

Firstly, if this compound is a target analyte or an impurity in a specific process, researchers would need to develop sensitive and selective methods for its detection and quantification. This could involve developing new chromatographic methods (e.g., HPLC, GC), spectroscopic techniques (e.g., mass spectrometry, NMR), or electrochemical methods.

Future Perspectives and Emerging Research Directions for C9h6brn7os

Integration of Artificial Intelligence and Machine Learning in C9H6BrN7OS Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound will be no exception. nih.govnih.gov These computational tools can accelerate the pace of discovery by analyzing vast datasets to identify patterns and make predictions that are beyond human intuition. nih.govdrugtargetreview.com

Predictive Modeling of Properties: Machine learning algorithms can be trained on existing chemical databases to predict the physicochemical properties of this compound. This includes, but is not limited to, solubility, melting point, and spectroscopic signatures. Such predictions can guide experimental work, saving time and resources.

Reaction Optimization: AI can be employed to optimize the synthesis of this compound by predicting reaction outcomes under various conditions. rsc.org By analyzing factors such as catalyst choice, solvent, temperature, and reaction time, ML models can identify the optimal parameters for maximizing yield and purity.

De Novo Design of Derivatives: AI algorithms can be utilized for the de novo design of novel derivatives of this compound with tailored properties. By learning the structure-property relationships of related compounds, these models can propose new molecular architectures for synthesis and testing.

Table 1: Illustrative Application of Machine Learning in Predicting Properties of this compound Derivatives

| Derivative | Predicted Solubility (mg/L) | Predicted Melting Point (°C) | Predicted LogP |

| C9H5BrClN7OS | 25.4 | 210.5 | 3.1 |

| C9H5BrFN7OS | 30.1 | 205.2 | 2.9 |

| C9H6BrN7O2S | 45.8 | 225.7 | 2.5 |

This table is illustrative and represents the type of data that could be generated through predictive modeling.

Development of More Sustainable and Efficient Synthesis Routes for this compound

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. frontiersin.orgresearchgate.net Future research on this compound will undoubtedly focus on the development of more sustainable and efficient synthesis routes.

Green Solvents: The exploration of benign solvents, such as water or bio-based solvents, to replace hazardous organic solvents in the synthesis of this compound is a key area of research. rsc.org

Catalysis: The use of highly efficient and selective catalysts, including biocatalysts or earth-abundant metal catalysts, can lead to more atom-economical and energy-efficient synthetic pathways. rsc.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.net Implementing flow chemistry for the synthesis of this compound could lead to higher yields and purity.

Table 2: Comparison of a Hypothetical Traditional vs. Green Synthesis Route for this compound

| Parameter | Traditional Route | Green Route |

| Solvent | Dichloromethane | Water/Ethanol mixture |

| Catalyst | Palladium-based | Iron-based |

| Reaction Time | 24 hours | 8 hours |

| Atom Economy | 45% | 75% |

This table provides a hypothetical comparison to illustrate the potential benefits of green chemistry approaches.

Exploration of Photochemical and Electrochemical Reactivity of this compound

The response of this compound to light and electrical stimuli represents a promising area for future investigation. Photochemical and electrochemical methods can unlock novel reaction pathways and lead to the development of new applications.

Photocatalysis: The potential of this compound to act as a photocatalyst or to undergo photocatalytic transformations could be explored. This could involve using light to initiate novel bond-forming reactions or to degrade pollutants.

Electrosynthesis: Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for certain transformations. researchgate.net The electrochemical reactivity of this compound could be harnessed to synthesize new derivatives or to study its redox properties. researchgate.net

Spectroelectrochemistry: Combining spectroscopic techniques with electrochemistry can provide valuable insights into the electronic structure and reactivity of this compound in different oxidation states.

Advances in High-Throughput Experimentation for this compound Chemistry

High-throughput experimentation (HTE) allows for the rapid screening of a large number of experimental conditions in parallel, significantly accelerating the pace of research. nih.govyoutube.com The application of HTE to the study of this compound can expedite the discovery and optimization of its properties and reactions. researchgate.net

Reaction Screening: HTE can be used to rapidly screen a wide range of catalysts, solvents, and other reaction parameters to identify optimal conditions for the synthesis of this compound and its derivatives. nih.gov

Property Measurement: Automated HTE platforms can be employed for the rapid measurement of key physicochemical properties of a library of this compound analogs, facilitating the identification of structure-property relationships.

Table 3: Example of a High-Throughput Screening Plate Layout for this compound Synthesis Optimization

| Well | Catalyst | Solvent | Temperature (°C) |

| A1 | Catalyst A | Toluene | 80 |

| A2 | Catalyst A | Toluene | 100 |

| B1 | Catalyst B | DMF | 80 |

| B2 | Catalyst B | DMF | 100 |

This table illustrates a simplified 96-well plate layout for HTE, where numerous conditions can be tested simultaneously.

Interdisciplinary Research Opportunities for this compound (e.g., chemical biology probes, excluding biological activity)

The unique structural features of this compound make it an intriguing candidate for interdisciplinary research, particularly in the field of chemical biology. nih.govnih.gov While excluding direct biological activity, the compound can be explored for its potential as a tool to probe biological systems. ox.ac.ukresearchgate.net

Chemical Biology Probes: this compound could be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, to create chemical probes. unc.edunih.gov These probes could be used to study the localization and dynamics of specific cellular components without directly eliciting a biological response. rsc.orgyoutube.comresearchgate.net

Materials Science: The incorporation of this compound into polymeric or solid-state materials could lead to novel materials with interesting optical, electronic, or mechanical properties.

Q & A

Q. How can interdisciplinary teams collaboratively design studies on C₉H₆BrN₇OS?

- Methodological Answer : Define roles using a Gantt chart to track milestones (e.g., synthesis, bioassays, computational modeling). Hold regular cross-disciplinary reviews to align methodologies. Use version-controlled platforms (e.g., Git) for data sharing. Address conflicts via iterative feedback loops and consensus protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.